1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)-

Catalog No.
S13160345
CAS No.
71820-41-2
M.F
C12H16O
M. Wt
176.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)-

CAS Number

71820-41-2

Product Name

1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)-

IUPAC Name

(E,3R)-3-methyl-1-phenylpent-1-en-3-ol

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C12H16O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h4-10,13H,3H2,1-2H3/b10-9+/t12-/m1/s1

InChI Key

BMZIBDNSLIDIFP-BZYZDCJZSA-N

Canonical SMILES

CCC(C)(C=CC1=CC=CC=C1)O

Isomeric SMILES

CC[C@](C)(/C=C/C1=CC=CC=C1)O

1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- is an organic compound with the molecular formula C12H16OC_{12}H_{16}O and a molar mass of approximately 176.25 g/mol. This compound features a phenyl group attached to a pentenol structure, specifically at the 3-position, and exhibits a Z configuration at the double bond. The compound is characterized by its unique structure which includes both aliphatic and aromatic components, contributing to its potential reactivity and biological properties. Its physical properties include a density of approximately 0.993 g/cm³ and a boiling point around 189 °C .

Typical of alcohols and alkenes. These include:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Hydrogenation: The double bond can be hydrogenated under suitable conditions to yield saturated alcohols.
  • Oxidation: Can be oxidized to form ketones or aldehydes depending on the reaction conditions.
  • Nucleophilic Addition: The alcohol can act as a nucleophile in reactions with electrophiles.

These reactions are significant for synthetic organic chemistry, enabling the modification of the compound for various applications .

Several methods can be employed to synthesize 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)-:

  • Alkylation Reactions: Starting from simpler alcohols or phenols, alkylation can be performed using appropriate alkyl halides.
  • Hydroformylation: This method involves the reaction of an alkene with carbon monoxide and hydrogen in the presence of a catalyst to introduce an aldehyde group, which can then be reduced to form the corresponding alcohol.
  • Grignard Reactions: Utilizing Grignard reagents with appropriate carbonyl compounds can yield this compound through nucleophilic addition followed by hydrolysis.

These methods highlight the versatility of synthetic approaches available for this compound .

1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- has several potential applications:

  • Flavoring and Fragrance Industry: Compounds with similar structures are often used as flavoring agents or fragrances due to their pleasant aromatic properties.
  • Pharmaceuticals: Its unique structure may allow for development into novel pharmaceutical agents targeting specific biological pathways.
  • Chemical Intermediates: This compound can serve as an intermediate in the synthesis of more complex organic molecules.

The applications leverage its chemical properties and structural uniqueness .

Interaction studies involving 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- primarily focus on its reactivity with other chemical species. These studies are crucial for understanding how this compound behaves in various environments, including:

  • Reactivity with Biological Molecules: Investigating how this compound interacts with proteins or nucleic acids could provide insights into its biological activity.
  • Environmental Stability: Understanding how this compound degrades or reacts in environmental conditions is essential for assessing its ecological impact.

Such studies are foundational for both practical applications and regulatory assessments .

Several compounds share structural similarities with 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Methyl-1-penteneC5H10C_5H_{10}Simple alkene without phenyl group
EthylbutenolC6H12OC_6H_{12}OContains an ethyl group instead of phenyl
(Z)-3-Methyl-1-phenyl-1-penten-3-olC12H16OC_{12}H_{16}OSimilar Z configuration but different substitution
Styryl methyl ethyl carbinolC12H16OC_{12}H_{16}ORelated structure but different functional groups

These compounds illustrate the diversity within this class of organic molecules while highlighting the unique aspects of 1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)- due to its specific functional groups and arrangement .

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

176.120115130 g/mol

Monoisotopic Mass

176.120115130 g/mol

Heavy Atom Count

13

General Manufacturing Information

1-Penten-3-ol, 3-methyl-1-phenyl-, (1Z)-: INACTIVE

Dates

Last modified: 08-10-2024

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